2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE

説明

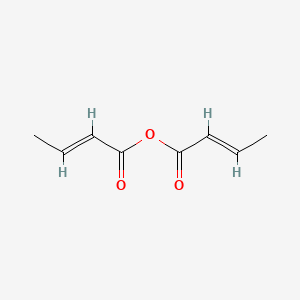

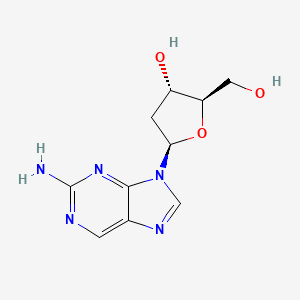

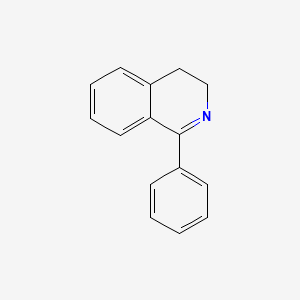

2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE, also known as 2-Aminopurine-9-β-D-(2’-deoxy)riboside, is a fluorescent nucleoside used in the role of intersystem crossing . It has a molecular formula of C10H13N5O3 and a molecular weight of 251.24 .

Synthesis Analysis

The enzymatic synthesis of nucleoside analogs catalyzed by nucleoside phosphorylases and 2′-deoxyribosyltransferases (NDTs) has demonstrated to be an efficient alternative to the traditional multistep chemical methods . This process is an efficient option for the synthesis of natural and non-natural nucleosides .Molecular Structure Analysis

The molecular structure of 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE consists of a purine base attached to a deoxyribose sugar . The purine base contains two amino groups, and the deoxyribose sugar is in the beta configuration .Chemical Reactions Analysis

The 2-aminopurine nucleobase, deoxyriboside, and ribosides are important tools in enzymological studies because of their mutagenicity, fluorescence properties, and the inherent structural homology to adenine and guanine .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE include a molecular weight of 251.24 and a molecular formula of C10H13N5O3 .科学的研究の応用

Summary of the Application

2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE can be used in the enzymatic synthesis of a wide variety of natural and non-natural nucleosides. This process is catalyzed by nucleoside phosphorylases and 2′-deoxyribosyltransferases (NDTs), which have been shown to be an efficient alternative to traditional multistep chemical methods .

Methods of Application or Experimental Procedures

The enzymatic synthesis of nucleoside analogs involves the use of glycosiltransferases, including NDTs. These enzymes catalyze the transfer of a 2-deoxyribose moiety from a nucleoside donor to a nucleobase acceptor .

Results or Outcomes

The enzymatic synthesis of nucleoside analogs using NDTs has been shown to be an efficient alternative to traditional multistep chemical methods. This method eliminates the need for several protection–deprotection steps that are required in chemical glycosylation reactions .

2. β-Glucuronidase Inhibitors

Summary of the Application

2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE derivatives have been evaluated as potential inhibitors of β-glucuronidase, an enzyme associated with many pathological conditions such as colon cancer, renal diseases, and infections of the urinary tract .

Methods of Application or Experimental Procedures

The 2-aminopyrimidine derivatives were synthesized by fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst .

Results or Outcomes

Among the synthesized compounds, compound 24 showed superior β-glucuronidase inhibitory activity with an IC50 value of 2.8 ± 0.10 µM, which is much lower than the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM) .

3. Fluorescent Nucleoside

Summary of the Application

2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE is a fluorescent nucleoside used in the role of intersystem crossing .

Methods of Application or Experimental Procedures

This compound can be used in various biochemical assays that require the detection of fluorescence as a readout .

Results or Outcomes

The use of this fluorescent nucleoside can enhance the sensitivity and specificity of various biochemical assays .

4. Antiviral Agent

Summary of the Application

2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside, a robust nucleoside analog, is recognized for its potent antiviral attributes .

Methods of Application or Experimental Procedures

This compound impedes viral replication and fortifies the immune system against infected cells .

Results or Outcomes

It displays remarkable efficacy in combating viral infections .

5. Synthesis of Nucleoside Analogues

Summary of the Application

2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE can be used in the synthesis of new nucleoside analogues. These analogues have potential applications in various biochemical processes, storage, and transfer of genetic information .

Methods of Application or Experimental Procedures

The synthesis of these analogues involves the reaction of 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE with different aldehydes. The products are isolated, purified by chromatography, and characterised by MS, complete NMR assignment as well as fluorescence and UV spectroscopy .

Results or Outcomes

The yields of these reactions were moderate (14-20%). The fluorescence properties differed from those of the starting compound and the quantum yields were considerably lower .

6. Anticancer Activity

Summary of the Application

C6-amino-C5’-N-cyclopropyl carboxamido-C2-alkynylated purine nucleoside analogues of 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE have been evaluated for in vitro anticancer activity against MDA-MB-231 and Caco-2 cell lines .

Methods of Application or Experimental Procedures

The analogues were synthesized via Sonogashira coupling reaction. The synthetic intermediates and final products were appropriately characterized by IR, 1H NMR, 13C NMR and Mass .

Results or Outcomes

Screening data reveals that compounds displayed potent IC50 value of 7.9, 6.8 µg/mL respectively against MDA-MB-231 and of 7.5, 8.3 µg/mL respectively against Caco-2 than the standard drug doxorubicin, thus establishing the potential anti-cancer properties of these newer derivatives .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R,3S,5R)-5-(2-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-10-12-2-5-9(14-10)15(4-13-5)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,14)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCFUCMAUQBXMT-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,5R)-5-(2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)

![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)

![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)